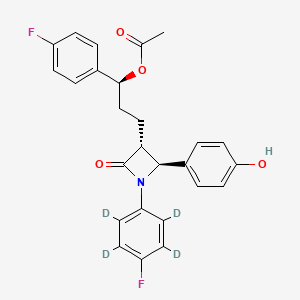

3-O-Acetyl Ezetimibe-d4

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-RXBMDDDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Deuterated 3-O-Acetyl Ezetimibe: Molecular Properties and Analytical Verification

This guide provides an in-depth analysis of the molecular formula and weight of deuterated 3-O-Acetyl Ezetimibe, a critical isotopologue for advanced pharmaceutical research. We will explore the rationale behind its development, detail its specific molecular characteristics, and present validated workflows for its synthesis and analytical confirmation.

Introduction: The Strategic Advantage of Deuteration

In modern drug development, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), is a powerful technique for optimizing a drug's pharmacokinetic profile.[1] This process, known as deuteration, leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[] Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like cytochrome P450, introducing deuterium at these "metabolic soft spots" can slow down the process.[3][4] This can lead to significant therapeutic advantages, including:

-

Prolonged drug half-life and more stable plasma concentrations.[]

-

Reduced dosage requirements and less frequent dosing intervals.[]

-

Minimized formation of toxic or unwanted metabolites .[]

-

Decreased inter-patient variability in drug exposure.[3]

Ezetimibe, a cholesterol absorption inhibitor, is an ideal candidate for such optimization. Its acetylated form, 3-O-Acetyl Ezetimibe, is a key related compound. The deuterated version, specifically 3-O-Acetyl Ezetimibe-d4, serves as an invaluable tool for metabolic studies and as a high-fidelity internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5]

Molecular Formula and Weight: A Comparative Analysis

The most common and commercially available form of deuterated Ezetimibe is Ezetimibe-d4, where four hydrogen atoms on one of the p-fluorophenyl rings are replaced with deuterium.[6][7][8] This specific labeling provides a stable isotopic signature without altering the core pharmacological activity of the molecule. The subsequent acetylation of this deuterated precursor yields 3-O-Acetyl Ezetimibe-d4.

The table below summarizes the key molecular properties of the standard (protiated) and deuterated forms of 3-O-Acetyl Ezetimibe.

| Property | 3-O-Acetyl Ezetimibe (Standard) | 3-O-Acetyl Ezetimibe-d4 (Deuterated) |

| Molecular Formula | C26H23F2NO4[9][10] | C26H19D4F2NO4 |

| Average Molecular Weight | 451.46 g/mol [9][10] | 455.49 g/mol |

| Monoisotopic Mass | 451.15951 Da | 455.18462 Da |

| Parent Compound (Precursor) | Ezetimibe (C24H21F2NO3)[6] | Ezetimibe-d4 (C24H17D4F2NO3)[8][] |

| Parent MW (Average) | 409.43 g/mol | 413.45 g/mol [7][8] |

Note: The molecular weights of the deuterated compound are calculated based on the addition of four deuterium atoms to the Ezetimibe-d4 precursor.

Workflow for Synthesis and Analytical Verification

The preparation and validation of 3-O-Acetyl Ezetimibe-d4 require a rigorous, multi-step process to ensure identity, purity, and correct isotopic enrichment. The following workflow outlines the critical stages from synthesis to final characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Portico [access.portico.org]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Ezetimibe-d4 | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Ezetimibe-d4 | CAS 1093659-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3-O-Acetyl Ezetimibe | CAS 1044664-24-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. glppharmastandards.com [glppharmastandards.com]

Technical Guide: 3-O-Acetyl Ezetimibe-d4 in High-Precision Impurity Profiling

The following technical guide details the application of 3-O-Acetyl Ezetimibe-d4 in the impurity profiling of Ezetimibe. It is structured to provide actionable, high-level scientific insight for analytical chemists and pharmaceutical scientists.

Executive Summary

In the development of Ezetimibe (EZM) drug substances and products, the identification and quantitation of process-related impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Among these, 3-O-Acetyl Ezetimibe represents a critical specific impurity arising from acetylation of the secondary hydroxyl group on the propyl side chain.

This guide delineates the role of its stable isotope-labeled analog, 3-O-Acetyl Ezetimibe-d4 , as a definitive Internal Standard (IS). By utilizing Stable Isotope Dilution Assay (SIDA) principles, this deuterated compound mitigates matrix effects and ionization suppression in LC-MS/MS workflows, ensuring regulatory compliance and data integrity.

The Target: 3-O-Acetyl Ezetimibe

Structural Context & Origin

Ezetimibe contains a secondary alcohol on its C3-propyl side chain.[1][2] During synthesis—particularly steps involving protection/deprotection or exposure to acetic anhydride/acetyl chloride—this hydroxyl group can undergo unintended esterification, forming 3-O-Acetyl Ezetimibe .

-

Parent Drug (Ezetimibe):

(MW: 409.43) -

Impurity (3-O-Acetyl Ezetimibe):

(MW: 451.47)[3] -

Internal Standard (3-O-Acetyl Ezetimibe-d4):

(MW: 455.49)[3]

The Analytical Challenge

Standard HPLC-UV methods often lack the specificity to distinguish trace levels of this ester impurity from the parent peak or other lipophilic degradants (e.g., ketone derivatives). Furthermore, in LC-MS, the ionization efficiency of the acetylated derivative differs from the parent, making "relative response factor" (RRF) calculations prone to error without a matched standard.

The Solution: Role of 3-O-Acetyl Ezetimibe-d4

The d4-labeled isotopologue serves as the ideal orthogonal reference . Its role is threefold:

-

Retention Time Locking: The deuterium effect on retention time is negligible in Reverse Phase LC (RPLC). The d4-IS co-elutes with the impurity, providing unambiguous peak identification even in complex matrices.

-

Ionization Normalization: In Electrospray Ionization (ESI), matrix components can suppress or enhance signal. Since the d4-IS and the target impurity experience the exact same chemical environment at the exact same moment, the ratio of their signals remains constant, canceling out matrix effects.

-

Extraction Recovery Correction: Any loss of the impurity during sample preparation (e.g., Liquid-Liquid Extraction) is mirrored by the d4-IS, automatically correcting the final calculated concentration.

Mechanism of Action (SIDA Workflow)

The following Graphviz diagram illustrates the self-validating logic of using the d4-IS.

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) utilizing 3-O-Acetyl Ezetimibe-d4 to correct for extraction losses and ionization variability.

Experimental Protocol

Note: This protocol assumes access to a Triple Quadrupole (QqQ) Mass Spectrometer.

Materials

-

Analyte: 3-O-Acetyl Ezetimibe Reference Standard.

-

IS: 3-O-Acetyl Ezetimibe-d4 (Isotopic Purity > 99 atom % D).

-

Matrix: Ezetimibe API or Drug Product.

Mass Spectrometry Parameters (MRM)

Ezetimibe and its derivatives ionize well in Negative ESI mode (

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| 3-O-Acetyl Ezetimibe | 450.4 | 271.1 | 20-25 | Cleavage of |

| 3-O-Acetyl Ezetimibe-d4 | 454.4 | 275.1 | 20-25 | Equivalent fragmentation; d4 label retained on fluorophenyl fragment. |

Note: The transition

Step-by-Step Method

-

Stock Preparation:

-

Dissolve 3-O-Acetyl Ezetimibe-d4 in Acetonitrile to create a

stock. -

Store at -20°C (Stability critical: avoid basic conditions to prevent deacetylation).

-

-

Sample Spiking:

-

Weigh Ezetimibe sample (approx. 10 mg).

-

Add IS Stock to achieve a final IS concentration of

in the final dilution. -

Dissolve in Diluent (Acetonitrile:Ammonium Acetate Buffer pH 4.5, 60:40).

-

-

LC Conditions:

-

Column: C18 (e.g., Phenomenex Kinetex 2.6µm),

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 40% B to 90% B over 10 mins.

-

Flow Rate: 0.3 mL/min.

-

-

Quantitation:

-

Construct a calibration curve using the Area Ratio (

) vs. Concentration.[5] -

This method is self-validating: The

should exceed 0.995.

-

Data Interpretation & Troubleshooting

Isotopic Contribution (Cross-Talk)

A critical aspect of using d4-labeled standards is ensuring no isotopic overlap.

-

Check: Inject a blank containing only the d4-IS. Monitor the transition for the unlabeled impurity (450.4 -> 271.1).

-

Acceptance Criteria: The interference peak in the analyte channel must be

of the LOQ area. High isotopic purity (>99%) of the d4-IS usually prevents this issue.

Stability of the Acetyl Group

The 3-O-Acetyl moiety is an ester. In high pH diluents or mobile phases, it may hydrolyze back to Ezetimibe.

-

Validation: Perform solution stability studies at pH 4.5 vs pH 7.0.

-

Recommendation: Use Ammonium Acetate (pH 4.5) or Formic Acid (pH 3.0) in the mobile phase.[4][5][6][7][8] Avoid phosphate buffers at pH > 7.

Regulatory & Quality Context

Using 3-O-Acetyl Ezetimibe-d4 aligns with ICH Q2(R1) validation requirements for specificity and accuracy.

-

Specificity: The mass difference (+4 Da) combined with chromatographic co-elution confirms the peak is the target impurity, not a matrix artifact.

-

Accuracy: SIDA is considered a primary ratio method, offering the highest level of accuracy for trace analysis (< 0.1% levels).

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[6][9] Link

-

Filip, S., et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis.[10] Link

-

Bae, J.W., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Liquid Chromatography & Related Technologies. Link[7]

-

Pharmaffiliates. (2023). 3-O-Acetyl Ezetimibe-d4 Reference Standard Data Sheet.[3]Link

-

Phenomenex. (2023). Separation of Ezetimibe and its Organic Impurities per USP Monograph.[4] Application Note. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. phenomenex.com [phenomenex.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Distinction: A Deep Dive into Ezetimibe and its Deuterated Acetyl Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern bioanalysis, precision and accuracy are the cornerstones of reliable pharmacokinetic and pharmacodynamic studies. The quantification of therapeutic agents like Ezetimibe, a potent cholesterol absorption inhibitor, demands robust analytical methodologies. A critical component of such methods is the use of an appropriate internal standard. This guide provides an in-depth exploration of Ezetimibe and a key analytical tool in its bioanalysis: 3-O-Acetyl Ezetimibe-d4. We will dissect their fundamental differences, the rationale behind the use of this specific internal standard, and provide practical insights for its application in a research and drug development setting.

Ezetimibe: A Molecular Overview

Ezetimibe is a white, crystalline powder that is a class II molecule according to the Biopharmaceutical Classification System (BCS), indicating its high intestinal permeability but low aqueous solubility[1][2]. It is practically insoluble in water but freely soluble in ethanol, methanol, and acetone[1][3].

Ezetimibe selectively inhibits the intestinal absorption of cholesterol and related phytosterols[1][3]. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of the small intestine. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol, leading to a reduction in the delivery of intestinal cholesterol to the liver[3]. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation[3].

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active glucuronide metabolite[1]. This active metabolite undergoes enterohepatic circulation, contributing to the long half-life of the drug[1].

The Imperative of Internal Standards in Bioanalysis

In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. An IS is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing[4]. Its purpose is to correct for the variability inherent in the analytical process, such as inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer[5]. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical physicochemical properties, ensuring it behaves similarly to the analyte throughout the entire analytical workflow[6][7].

Differentiating Ezetimibe from 3-O-Acetyl Ezetimibe-d4

The core of our discussion lies in understanding the distinct characteristics of Ezetimibe and its deuterated and acetylated analog, 3-O-Acetyl Ezetimibe-d4.

Structural and Physicochemical Distinctions

The fundamental difference lies in their chemical structures. 3-O-Acetyl Ezetimibe-d4 is a derivative of Ezetimibe where:

-

Four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms (d4).

-

The hydroxyl group at the 3-position of the propyl side chain is acetylated.

This seemingly subtle modification leads to significant differences in their physicochemical properties.

| Property | Ezetimibe | 3-O-Acetyl Ezetimibe-d4 |

| Molecular Formula | C₂₄H₂₁F₂NO₃ | C₂₆H₁₉D₄F₂NO₄ |

| Molecular Weight | 409.43 g/mol [8][9] | 455.49 g/mol [10] |

| Appearance | White, crystalline powder[1][3] | Off-White Solid[10] |

| Solubility | Practically insoluble in water; freely soluble in ethanol, methanol, and acetone[1][3][11] | Information not widely available, but acetylation generally increases lipophilicity. |

| Melting Point | ~163°C[1][3] | Not publicly available |

The introduction of the acetyl group increases the molecular weight and is expected to increase the lipophilicity of the molecule. The four deuterium atoms add approximately 4 Da to the mass, creating a distinct mass difference for detection by mass spectrometry.

Rationale for the Use of 3-O-Acetyl Ezetimibe-d4 as an Internal Standard

While Ezetimibe-d4 is a commonly used and effective internal standard for the quantification of Ezetimibe, the use of 3-O-Acetyl Ezetimibe-d4 presents a nuanced approach rooted in advanced bioanalytical strategies. The primary justifications for employing this acetylated and deuterated analog include:

-

Simultaneous Quantification of Ezetimibe and its Metabolites: The acetyl group can serve as a protecting group for the hydroxyl functionality. In a complex biological matrix, this can prevent unwanted reactions or degradation during sample preparation. More importantly, if the analytical method aims to quantify both Ezetimibe and a potential acetylated metabolite, using an acetylated internal standard can improve the accuracy of the metabolite's quantification.

-

Improved Chromatographic Behavior and Stability: Acetylation of a hydroxyl group can sometimes lead to improved peak shape and reduced tailing in reverse-phase liquid chromatography by masking the polar hydroxyl group. It can also enhance the stability of the molecule during sample storage and processing.

-

Minimizing Cross-Talk and Isotopic Contribution: While stable isotope-labeled standards are designed to be distinct from the analyte, there can be a small percentage of the unlabeled analyte present in the internal standard, and vice-versa. Using a derivatized internal standard like 3-O-Acetyl Ezetimibe-d4 can further minimize any potential for isotopic cross-contribution, especially at very low analyte concentrations.

-

Mimicking the Analyte's Behavior During Derivatization: If the analytical method involves a derivatization step to improve the sensitivity or chromatographic properties of Ezetimibe, using an internal standard that is already derivatized in a similar manner can more accurately reflect the analyte's behavior during the entire sample preparation process.

Synthetic Pathways: A Comparative Overview

Understanding the synthesis of both Ezetimibe and its modified analog provides insight into their chemical relationship and the feasibility of their production for analytical use.

Synthesis of Ezetimibe

The synthesis of Ezetimibe is a multi-step process that has been approached through various routes. A common strategy involves the stereoselective formation of the β-lactam ring, which is the core structure of the molecule.

Figure 1: A generalized synthetic pathway for Ezetimibe.

One reported synthesis involves a highly stereoselective 1,3-dipolar cycloaddition as a key step[2]. Other approaches utilize different strategies for constructing the chiral centers and the β-lactam core[12][13][14][15].

Synthesis of 3-O-Acetyl Ezetimibe-d4

The synthesis of 3-O-Acetyl Ezetimibe-d4 would logically start from a deuterated Ezetimibe precursor. The final step would be the acetylation of the secondary hydroxyl group.

Figure 2: A plausible final step in the synthesis of 3-O-Acetyl Ezetimibe-d4.

This acetylation is a standard organic transformation, typically carried out using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Bioanalytical Application: A Step-by-Step LC-MS/MS Protocol

The following is a representative, self-validating protocol for the quantification of Ezetimibe in human plasma using 3-O-Acetyl Ezetimibe-d4 as an internal standard. This protocol is based on established methods for Ezetimibe analysis and adapted for the specific internal standard.

Materials and Reagents

-

Ezetimibe reference standard

-

3-O-Acetyl Ezetimibe-d4 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of 3-O-Acetyl Ezetimibe-d4 working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Figure 3: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ezetimibe: m/z 408.1 -> 271.13-O-Acetyl Ezetimibe-d4: m/z 454.2 -> 271.1 (or other appropriate fragment) |

Note: The specific MRM transition for 3-O-Acetyl Ezetimibe-d4 would need to be optimized. A plausible fragmentation would involve the loss of the acetyl group and subsequent fragmentation similar to Ezetimibe.

Method Validation

The method must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH) M10[4][6][16][17][18][19][20][21][22]. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous components at the retention times of the analyte and IS.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Calibration Curve: Assessing the linearity of the response over the desired concentration range.

-

Matrix Effect: Evaluating the impact of the biological matrix on ionization.

-

Stability: Assessing the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Mass Fragmentation: A Mechanistic Insight

Understanding the fragmentation patterns of Ezetimibe and its acetylated analog is crucial for developing a selective and sensitive LC-MS/MS method.

Fragmentation of Ezetimibe

In negative ion mode ESI, Ezetimibe typically forms a deprotonated molecule [M-H]⁻ at m/z 408.1. Upon collision-induced dissociation (CID), a characteristic fragmentation involves the cleavage of the β-lactam ring, leading to a prominent product ion at m/z 271.1[23][24][25].

Figure 4: Simplified fragmentation of Ezetimibe.

Postulated Fragmentation of 3-O-Acetyl Ezetimibe-d4

For 3-O-Acetyl Ezetimibe-d4, the deprotonated molecule [M-H]⁻ would be observed at m/z 454.2. A likely fragmentation pathway would involve an initial neutral loss of the acetyl group (as ketene, 42 Da) or acetic acid (60 Da), followed by fragmentation of the Ezetimibe-d4 backbone. The loss of ketene is a common fragmentation pathway for O-acetylated compounds[26].

Figure 5: Postulated fragmentation pathway for 3-O-Acetyl Ezetimibe-d4.

Alternatively, direct fragmentation of the acetylated molecule could occur. The specific fragmentation pattern would need to be confirmed experimentally.

Conclusion: A Tool for Enhanced Bioanalytical Rigor

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While Ezetimibe-d4 is a widely accepted and effective internal standard for the quantification of Ezetimibe, 3-O-Acetyl Ezetimibe-d4 offers a more specialized tool for specific analytical challenges. Its use may provide advantages in terms of chromatographic performance, stability, and the potential for simultaneous analysis of metabolites. As with any analytical method, a thorough validation is paramount to ensure the integrity of the data and to meet the stringent requirements of regulatory bodies. This guide has provided a comprehensive overview of the key differences between Ezetimibe and its acetylated, deuterated analog, offering a foundation for researchers and drug development professionals to make informed decisions in their analytical strategies.

References

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Available at: [Link]

-

(EZETIMIBE) TABLETS - accessdata.fda.gov. (2006). U.S. Food and Drug Administration. Available at: [Link]

-

Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. (2013). ACS Publications. Available at: [Link]

-

Ezetimibe | C24H21F2NO3 | CID 150311. PubChem. Available at: [Link]

-

Ezetimibe. (n.d.). Midas Pharma. Available at: [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Available at: [Link]

- Ezetimibe synthesis method - CN103086938A. (n.d.). Google Patents.

-

ICH M10 Bioanalytical Method Validation Guideline. (2019). IDBS. Available at: [Link]

-

bioanalytical method validation and study sample analysis m10. (2022). ICH. Available at: [Link]

-

Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. (2020). Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). U.S. Food and Drug Administration. Available at: [Link]

-

Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. (n.d.). PMC. Available at: [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). European Compliance Academy. Available at: [Link]

-

Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. (2017). IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

-

A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023). MDPI. Available at: [Link]

-

1217642-08-4| Chemical Name : 3-O-Acetyl Ezetimibe-d4. (n.d.). Pharmaffiliates. Available at: [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). PMC. Available at: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. Available at: [Link]

-

3-O-Acetyl Ezetimibe-d4 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester. (n.d.). Pharmaffiliates. Available at: [Link]

-

Mass spectra and main fragmentation patterns of acetylated cis-resveratrol. (n.d.). ResearchGate. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. (n.d.). Lebrilla. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

-

Ezetimibe-d4 | C24H21F2NO3 | CID 25145350. (n.d.). PubChem. Available at: [Link]

-

Ezetimibe. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Ezetimibe [midas-pharma.com]

- 9. Ezetimibe - Wikipedia [en.wikipedia.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Ezetimibe | 163222-33-1 [chemicalbook.com]

- 12. Portico [access.portico.org]

- 13. Ezetimibe synthesis - chemicalbook [chemicalbook.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 17. worldwide.com [worldwide.com]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. fda.gov [fda.gov]

- 23. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application [chinjmap.com]

- 24. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Precision Bioanalysis of Ezetimibe: The Strategic Application of Stable Isotope Labeled Metabolites

Topic: Applications of Stable Isotope Labeled Ezetimibe Metabolites Content Type: Technical Whitepaper / Laboratory Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Executive Summary: The Isotopic Imperative

Ezetimibe (EZM) presents a unique bioanalytical challenge due to its rapid and extensive metabolic conversion to Ezetimibe-glucuronide (EZM-G). In human plasma, the glucuronide conjugate accounts for approximately 80-90% of the total circulating drug. Consequently, regulatory bodies (FDA, EMA) increasingly mandate the quantification of both the parent drug and its active metabolite to assess bioequivalence and pharmacokinetic (PK) profiles accurately.

This guide details the application of Stable Isotope Labeled (SIL) analogues—specifically Ezetimibe-d4 and Ezetimibe-glucuronide-d4 —as internal standards (IS). Their use is not merely a procedural formality but a critical control against matrix effects, ionization suppression, and the specific phenomenon of in-source fragmentation that plagues conjugate analysis.

The Ezetimibe Metabolic Landscape

To design a robust assay, one must understand the analyte's lifecycle. Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the jejunal brush border.[1]

-

Rapid Glucuronidation: Upon absorption, EZM is glucuronidated in the intestinal epithelium and liver to EZM-G.

-

Enterohepatic Recycling: EZM-G is excreted via bile back into the intestine, where bacterial

-glucuronidases hydrolyze it back to EZM, which is then reabsorbed. -

Bioanalytical Implication: The recycling loop creates multiple peaks in the plasma concentration-time curve. Accurate quantification requires an IS that tracks these fluctuations perfectly across extraction and ionization phases.

Diagram 1: Ezetimibe Enterohepatic Circulation & Bioanalysis Targets

Caption: Ezetimibe enterohepatic recycling loop highlighting the dominance of the glucuronide metabolite (EZM-G) in plasma.

Technical Core: LC-MS/MS Quantification Protocol

The "Gold Standard" method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-).

The "In-Source Fragmentation" Trap

A critical failure mode in Ezetimibe analysis is crosstalk .

-

The Issue: EZM-G (m/z 584) is labile. In the high-energy environment of the MS source, the glucuronide moiety can detach before mass selection.

-

The Result: EZM-G is detected as EZM (m/z 408), falsely elevating the parent drug concentration.

-

The Solution:

-

Chromatographic Separation: You must resolve EZM and EZM-G peaks temporally.

-

SIL-IS Validation: Use Ezetimibe-glucuronide-d4 . If the IS signal appears at the retention time of the parent, your source energy is too high.

-

Experimental Workflow

Reagents:

-

Analytes: Ezetimibe, Ezetimibe-Glucuronide.[2][3][4][5][6][7][8]

-

Internal Standards: Ezetimibe-d4 (ring-D4), Ezetimibe-Glucuronide-d4.

-

Matrix: Human Plasma (K2EDTA).[2]

Step-by-Step Protocol (Self-Validating):

-

Sample Preparation (LLE - Liquid Liquid Extraction):

-

Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid suppression which is critical for the low LLOQ (0.1 ng/mL) required for EZM.

-

Aliquot: 200 µL Plasma.

-

Spike: Add 20 µL of IS Mix (EZM-d4 @ 100 ng/mL, EZM-G-d4 @ 500 ng/mL).

-

Buffer: Add 100 µL Ammonium Acetate (pH 5.0) to stabilize the glucuronide.

-

Extract: Add 3 mL Methyl tert-butyl ether (MTBE) . Vortex 5 min.

-

Separate: Centrifuge @ 4000g, 10 min, 4°C. Flash freeze aqueous layer. Decant organic layer.[9]

-

Dry: Evaporate under N2 at 40°C. Reconstitute in Mobile Phase.

-

-

LC Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: Start 30% B. Ramp to 90% B over 4 min. Hold 1 min.

-

Validation Check: Ensure EZM-G elutes significantly earlier (polar) than EZM (non-polar). Typical

RT > 1.5 min.

-

-

MS/MS Parameters (Negative Mode ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ezetimibe | 408.1 | 271.1 | 30 | 22 |

| Ezetimibe-d4 (IS) | 412.1 | 275.1 | 30 | 22 |

| EZM-Glucuronide | 584.2 | 271.1 | 45 | 28 |

| EZM-G-d4 (IS) | 588.2 | 275.1 | 45 | 28 |

Note: The product ion 271.1 represents the cleavage of the phenol ring structure common to both forms.

Data Interpretation & Quality Assurance

Matrix Effect Correction

The primary role of the SIL-IS is to normalize signal variance caused by co-eluting phospholipids.

-

Calculation: Calculate the Matrix Factor (MF) .

-

Acceptance: The IS-normalized MF should be close to 1.0 (0.85 - 1.15) and consistent (%CV < 15%) across different donor lots (lipemic, hemolyzed).

-

Why SIL? An analog IS (e.g., Benzyl Paraben) will not co-elute perfectly with EZM. If suppression occurs at 3.5 min (EZM RT) but not at 2.5 min (Analog RT), the method fails. EZM-d4 co-elutes and experiences the exact same suppression, mathematically canceling out the error.

Diagram: Analytical Workflow & Decision Logic

Caption: LC-MS/MS workflow emphasizing the critical quality control check for in-source fragmentation crosstalk.

Advanced Applications: Metabolic Flux & DDI

Beyond routine quantification, stable isotope labeled metabolites enable mechanistic insights:

-

Transporter Phenotyping (OATP1B1/1B3):

-

Ezetimibe is a substrate for hepatic OATP transporters.

-

Protocol: Co-incubate hepatocytes with EZM and an OATP inhibitor (e.g., Rifampin). Use EZM-d4 to quantify intracellular accumulation without interference from extracellular drug.

-

-

Drug-Drug Interaction (DDI) Studies:

-

When co-administered with statins (e.g., Simvastatin), EZM levels can fluctuate.

-

Using EZM-G-d4 allows researchers to specifically monitor the glucuronidation capacity (UGT activity) independent of renal clearance changes, isolating the metabolic bottleneck.

-

References

-

Simultaneous determination of ezetimibe and its glucuronide in human plasma. Source: Journal of Chromatography B. Significance: Establishes the baseline LLE extraction protocol and MS transitions. URL:[Link]

-

Evaluation of Matrix Effects in LC-MS/MS. Source: AAPS Journal. Significance: Defines the regulatory requirement for using Deuterated IS to correct ion suppression. URL:[Link]

-

Ezetimibe Pharmacology and Metabolism. Source: FDA Clinical Pharmacology Review. Significance: detailed ADME data confirming the 80-90% glucuronide ratio. URL:[Link]

-

Stable Isotope-Labeled Products for Metabolic Research. Source: Cambridge Isotope Laboratories / Eurisotop. Significance: Technical specifications for isotope purity and enrichment. URL:[Link]

Sources

- 1. Frontiers | Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor [frontiersin.org]

- 2. preprints.org [preprints.org]

- 3. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3-O-Acetyl Ezetimibe-d4

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-O-Acetyl Ezetimibe-d4 (specifically the aliphatic acetate derivative), a critical stable isotope-labeled internal standard (IS) used in the bioanalysis of Ezetimibe and its metabolites.

The target molecule is characterized by a deuterium label (d4) on the side-chain fluorophenyl ring and an acetylation at the benzylic hydroxyl position (the "3-position" relative to the azetidinone core's substitution pattern). This specific derivative serves as a vital reference standard for distinguishing metabolic pathways and validating LC-MS/MS assays in pharmacokinetic (PK) studies.

Structural Analysis & Retrosynthesis

Target Molecule Identification

-

Chemical Name: (S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propyl acetate-d4.

-

Isotopic Label: Deuterium (d4) incorporated into the 4-fluorophenyl ring of the propyl side chain.

-

Critical Regiochemistry: The molecule contains two hydroxyl groups: a phenolic –OH and a benzylic (aliphatic) –OH. The "3-O-Acetyl" nomenclature in this context refers to the acetylation of the benzylic hydroxyl on the propyl side chain attached to the C3 position of the azetidinone ring, leaving the phenolic hydroxyl free .

Retrosynthetic Strategy

Direct acetylation of Ezetimibe is non-selective and favors the more acidic phenolic hydroxyl. To achieve high regiochemical purity, a Protection-Activation-Deprotection (PAD) strategy is required.

-

Starting Material: Ezetimibe-d4 (synthesized via 4-fluorobenzoyl chloride-d4).

-

Protection: Selective silylation of the phenolic hydroxyl (Kinetic control).

-

Functionalization: Acetylation of the secondary benzylic alcohol.

-

Deprotection: Removal of the silyl group under mild conditions to preserve the acetate ester.

Figure 1: Retrosynthetic disconnection showing the Protection-Activation-Deprotection strategy.

Synthesis Protocol

Pre-requisite: Source of Ezetimibe-d4

The synthesis begins with Ezetimibe-d4. If not commercially sourced, it is synthesized via the Schering-Plough route, substituting 4-fluorobutyrophenone with 4-fluorobutyrophenone-d4 (derived from fluorobenzene-d4) during the Friedel-Crafts acylation step .

Step 1: Regioselective Protection (Phenolic Silylation)

The phenolic hydroxyl is significantly more acidic (

-

Reagents: Ezetimibe-d4 (1.0 eq), TBSCl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).

-

Protocol:

-

Dissolve Ezetimibe-d4 in anhydrous DMF under Nitrogen atmosphere.

-

Cool to 0°C. Add Imidazole followed by dropwise addition of TBSCl in DMF.

-

Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Hexane:EtOAc 7:3).

-

Critical Control: Do not use excess TBSCl or high temperatures to avoid bis-silylation.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

. -

Yield: ~90-95% (Product: Ezetimibe-d4-Phenol-TBS ).

-

Step 2: Acetylation of Benzylic Alcohol

With the phenol blocked, the secondary benzylic alcohol is acetylated using standard anhydride conditions.

-

Reagents: Ezetimibe-d4-Phenol-TBS (1.0 eq), Acetic Anhydride (2.0 eq), Pyridine (3.0 eq), DMAP (0.1 eq), DCM.

-

Protocol:

-

Dissolve the intermediate in DCM.

-

Add Pyridine and DMAP (catalyst).

-

Add Acetic Anhydride dropwise at RT.

-

Stir for 4-6 hours.

-

Workup: Quench with saturated

. Wash with -

Yield: ~95% (Product: 3-O-Acetyl-Ezetimibe-d4-Phenol-TBS ).

-

Step 3: Selective Deprotection

The final challenge is removing the silyl ether without hydrolyzing the newly formed acetate ester or the

-

Reagents: TBAF (1.0 M in THF) or HF-Pyridine buffer.

-

Protocol (Buffered TBAF):

-

Dissolve the acetylated intermediate in THF.

-

Add Acetic Acid (1.2 eq) to buffer the solution (Crucial: Unbuffered TBAF is basic and may hydrolyze the acetate).

-

Add TBAF (1.1 eq) at 0°C.

-

Monitor closely by HPLC.[3][4] Reaction is usually fast (<1 hour).

-

Workup: Dilute with EtOAc, wash with water and brine.

-

Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

Characterization & Validation

Analytical Specifications

The following data confirms the identity and purity of the synthesized standard.

| Parameter | Specification | Method |

| Appearance | White to Off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN:Water (0.1% FA) |

| Isotopic Enrichment | > 99 atom % D | LC-MS (SIM mode) |

| Mass Shift | [M-H]- = 454.2 m/z | ESI-MS (Negative Mode) |

NMR Interpretation (Structural Proof)

To validate the regiochemistry (Aliphatic vs. Phenolic acetylation), compare the

-

Benzylic Proton Shift: In Ezetimibe, the benzylic methine proton (

-C-OH) appears around -

Phenolic Region: The aromatic protons ortho to the phenol remain consistent with a free phenol (broad singlet exchangeable with

around

Mass Spectrometry (LC-MS/MS)

-

Parent Ion: Ezetimibe (

, MW 409.4).[5] -

Target Ion: 3-O-Acetyl Ezetimibe-d4 (

, MW ~455.5). -

Fragmentation Pattern:

-

Loss of Acetate (neutral loss of 60 Da) is a characteristic fragmentation pathway in MS/MS, confirming the aliphatic acetate .

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the regioselective synthesis.

Storage and Stability

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in Methanol, Acetonitrile, DMSO.

-

Stability: The benzylic acetate is susceptible to hydrolysis in basic media. Ensure all LC-MS mobile phases are slightly acidic (0.1% Formic Acid) to prevent on-column degradation during analysis .

References

-

Veeprho.[6] (n.d.). 3-O-Acetyl Ezetimibe | CAS 190448-46-5.[6] Retrieved from [Link]

-

ResearchGate. (2012). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. usbio.net [usbio.net]

- 3. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ezetimibe synthesis - chemicalbook [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

Navigating the Safety Profile of 3-O-Acetyl Ezetimibe-d4: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-O-Acetyl Ezetimibe-d4 (CAS 1217642-08-4) is publicly available at the time of this writing. The following technical guide has been synthesized from the SDS of the closely related compound Ezetimibe-d4, general safety principles for acetylated and deuterated compounds, and authoritative laboratory safety standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS). This guide is intended for informational purposes and should be supplemented by a thorough risk assessment before handling the compound.

Introduction: Understanding the Compound

3-O-Acetyl Ezetimibe-d4 is a deuterated and acetylated derivative of Ezetimibe, a lipid-lowering agent. The introduction of deuterium can alter the pharmacokinetic profile of a drug, while the acetyl group may be used as a protecting group in synthesis or to modify the compound's properties.[1] As a potent pharmaceutical compound, understanding its safety profile is paramount for researchers.[2] This guide provides a comprehensive overview of the known and anticipated hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

Based on the data for Ezetimibe-d4, 3-O-Acetyl Ezetimibe-d4 is anticipated to be classified as a hazardous substance.[3] The primary hazards are expected to be:

-

Harmful if swallowed, in contact with skin, or if inhaled. [4]

-

Causes skin and serious eye irritation. [4]

-

May cause respiratory irritation. [4]

-

Suspected of damaging fertility or the unborn child. [4]

-

May cause damage to organs through prolonged or repeated exposure. [3]

-

Very toxic to aquatic life with long-lasting effects. [4]

The acetylation may introduce additional considerations. Acetic anhydride, a common acetylating agent, is corrosive and produces flammable and irritating vapors.[5] While 3-O-Acetyl Ezetimibe-d4 is not acetic anhydride, its decomposition under certain conditions (e.g., fire) could release irritating or toxic fumes.

Physical and Chemical Properties

The following table summarizes the known and anticipated physical and chemical properties of 3-O-Acetyl Ezetimibe-d4.

| Property | Value | Source |

| CAS Number | 1217642-08-4 | [6] |

| Molecular Formula | C26H19D4F2NO4 | [6] |

| Molecular Weight | 455.49 g/mol | [6] |

| Appearance | Off-White Solid | [6] |

| Solubility | Soluble in organic solvents. | Inferred |

| Storage | 2-8°C Refrigerator | [6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

The primary line of defense is the use of appropriate engineering controls.

-

Fume Hood: All handling of 3-O-Acetyl Ezetimibe-d4 powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

-

Ventilation: The laboratory should have adequate general ventilation.[7]

-

Contained Systems: For larger quantities or repetitive tasks, consider the use of glove boxes or other contained systems.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are required.[9]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but the breakthrough time should be verified for the specific solvents being used.[9]

-

Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[10]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Temperature: Store in a refrigerator at 2-8°C.[6]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Experimental Workflows: A Step-by-Step Approach

The following protocols outline the safe handling of 3-O-Acetyl Ezetimibe-d4 in common laboratory procedures.

Weighing and Aliquoting

Caption: Workflow for weighing 3-O-Acetyl Ezetimibe-d4.

Solution Preparation

Caption: Workflow for preparing a solution of 3-O-Acetyl Ezetimibe-d4.

Emergency Procedures

Preparedness is a key component of laboratory safety.[11]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response

Caption: Emergency response workflow for a spill of 3-O-Acetyl Ezetimibe-d4.

Waste Disposal

All waste containing 3-O-Acetyl Ezetimibe-d4, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]

Toxicological Information

The toxicological properties of 3-O-Acetyl Ezetimibe-d4 have not been fully investigated.[9] The information provided is based on the parent compound, Ezetimibe. Prolonged or repeated exposure may cause damage to organs.[3] It is also suspected of damaging fertility or the unborn child.[4]

Conclusion

3-O-Acetyl Ezetimibe-d4 is a potent pharmaceutical compound that requires careful handling to minimize risk. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe laboratory practices, researchers can work with this compound safely and effectively. This guide provides a foundation for a comprehensive safety protocol, which should be reviewed and adapted based on the specific experimental conditions and a thorough risk assessment.

References

-

American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

-

American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

-

VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

-

Lab Manager. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

-

American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

-

SafetyCulture. (n.d.). American Chemical Society ACS Lab Safety Checklist. Retrieved from [Link]

-

Fiveable. (2025, August 15). Acetylation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-O-Acetyl Ezetimibe-d4. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-O-Acetyl Ezetimibe-d4 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

-

VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

-

ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

Frontiers. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Acetylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

-

Pharmko. (2025, September 3). Safe handling of sterile compounds. Retrieved from [Link]

Sources

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. Highly Potent Compounds | VxP Pharma [vxppharma.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemcomplex.com [chemcomplex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 9. fishersci.com [fishersci.com]

- 10. ashp.org [ashp.org]

- 11. acs.org [acs.org]

Ezetimibe Stability & Bioanalysis: A Technical Deep Dive on Degradation Pathways and Isotopic Applications

Executive Summary

This technical guide provides a structural analysis of Ezetimibe (EZM), focusing on its physicochemical stability and the critical role of stable isotopes in bioanalytical quantification. As a cholesterol absorption inhibitor targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, Ezetimibe's efficacy relies on the integrity of its azetidinone (β-lactam) ring .[1] This guide details the mechanistic pathways of ring degradation, the formation of the cyclic ether impurity, and the application of deuterated internal standards (IS) to mitigate matrix effects in LC-MS/MS workflows.

Chemical Architecture & Stability Profile

The pharmacological core of Ezetimibe is the 2-azetidinone ring . While essential for potency, this four-membered lactam ring is the molecule's "Achilles' heel," exhibiting high susceptibility to hydrolytic cleavage, particularly under alkaline conditions.[1]

Key Structural Vulnerabilities

- -Lactam Ring (Azetidinone): Highly strained and prone to nucleophilic attack (hydrolysis), leading to ring opening.[1]

-

Hydroxyl Groups: Sites for potential oxidation or conjugation (glucuronidation in vivo).[1]

-

Fluorophenyl Groups: generally stable, but serve as key mass identifiers in fragmentation spectra.[1]

Degradation Pathways: Mechanisms & Impurities

Understanding the causality of degradation is required for robust method development (ICH Q1A/Q3B).

A. Alkaline Hydrolysis (The Primary Pathway)

Under basic conditions (pH > 8) or nucleophilic stress, the amide bond of the

-

Mechanism: Hydroxide ions attack the carbonyl carbon of the azetidinone.

-

Product: Ezetimibe Ring-Open Impurity (often designated as the Hydroxy Acid form or Impurity B in various pharmacopeias).[1]

-

Implication: This reaction is rapid.[1] Analytical methods must use neutral or slightly acidic pH for sample preparation to prevent artifactual degradation.[1]

B. Acidic Degradation & Cyclization

Under acidic stress, Ezetimibe undergoes a unique intramolecular reaction.[1]

-

Mechanism: Protonation of the benzylic hydroxyl group facilitates dehydration and subsequent intramolecular nucleophilic attack by the amide oxygen (or neighboring groups depending on conformation).

-

Product: Cyclic Ether Impurity (Tetrahydropyran analog).[1][2]

-

Chemical Name: N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide.[1][2][3][4][5]

C. Oxidative Stress

While the fluorophenyl rings are robust, the benzylic positions and phenolic hydroxyls are susceptible to oxidation, forming ketone derivatives (e.g., Ezetimibe Ketone) under harsh peroxide stress.

Visualization: Degradation Logic Tree

Figure 1: Mechanistic degradation pathways of Ezetimibe under ICH stress conditions.[1]

Stable Isotopes in Bioanalysis (LC-MS/MS)

In pharmacokinetic (PK) studies, Ezetimibe-d4 or Ezetimibe-13C6 are strictly required as Internal Standards (IS).[1]

The "Deuterium Effect" & Matrix Compensation

While deuterated standards are industry standard, they carry a specific risk in high-throughput LC-MS/MS:

-

Retention Time Shift: Deuterium (D) is slightly more lipophilic than Hydrogen (H), but it also alters the pKa of adjacent groups slightly. This can cause the IS to elute fractionally earlier than the analyte.

-

Ion Suppression Risk: If the IS elutes before the analyte, it may not perfectly experience the same matrix suppression zone (e.g., phospholipids) as the analyte.

-

Solution: Use 13C-labeled Ezetimibe if available, as it co-elutes perfectly.[1] If using Ezetimibe-d4 , ensure the chromatographic gradient is shallow enough to minimize separation between analyte and IS.[1]

Cross-Talk Mitigation

-

Mass Shift: Ezetimibe-d4 provides a +4 Da shift.[1]

-

Transitions:

-

Caution: Ensure the d4 standard does not contain >0.5% of d0 (unlabeled) impurity, otherwise, the IS will contribute to the analyte signal (false positive).

Visualization: Bioanalytical Workflow

Figure 2: LC-MS/MS workflow utilizing Deuterated Internal Standards for matrix effect correction.

Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1B)

Objective: Validate the stability-indicating nature of an analytical method.

| Stress Type | Reagent / Condition | Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 N HCl @ 60°C | 2–4 Hours | 10–20% (Cyclic Ether formation) |

| Base Hydrolysis | 0.1 N NaOH @ Ambient | < 30 Mins | Rapid Degradation (>50%) to Ring-Open form |

| Oxidation | 3% H₂O₂ @ Ambient | 4 Hours | Minor (<5%) Ketone formation |

| Thermal | 80°C (Solid State) | 24 Hours | Minimal (<2%) |

Step-by-Step Procedure:

-

Preparation: Prepare a 1 mg/mL stock solution of Ezetimibe in Methanol.

-

Acid Stress: Transfer 5 mL stock to a flask; add 5 mL 0.1 N HCl. Reflux at 60°C.

-

Base Stress: Transfer 5 mL stock; add 5 mL 0.1 N NaOH. Keep at room temperature (Heat will destroy it instantly).[1]

-

Neutralization: Critical Step. Neutralize acid samples with equal molar NaOH and vice versa before injection to protect the HPLC column.

-

Analysis: Inject onto C18 column (see Protocol B).[1]

Protocol B: LC-MS/MS Sample Preparation (Bioanalysis)

Objective: Extract Ezetimibe from plasma with high recovery using Liquid-Liquid Extraction (LLE).[1][7]

-

Aliquot: Transfer 200 µL human plasma into a polypropylene tube.

-

IS Spiking: Add 20 µL of Ezetimibe-d4 working solution (500 ng/mL). Vortex 30s.

-

Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) .

-

Why MTBE? It provides a clean extract for lipophilic drugs like Ezetimibe, minimizing phospholipid carryover compared to Acetonitrile precipitation.[1]

-

-

Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins at 4°C.

-

Concentration: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (Acetonitrile : 10mM Ammonium Acetate, 70:30).

References

-

Singh, S., et al. (2006).[1] "Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay." Journal of Pharmaceutical and Biomedical Analysis.

-

Pandya, K., et al. (2014).[1] "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS." Journal of Chromatography B.

-

Filist, M., et al. (2016).[1] "Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma." International Journal of Pharmaceutical Sciences Review and Research.

-

ChemWhat Database. (2023).[1] "Ezetimibe Cyclic Ether Impurity Characterization (CAS 1050631-82-7)."

-

ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products."

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Quantitation of Ezetimibe and Related Impurities in Plasma using Deuterated (d4) Internal Standardization

Abstract & Core Principle

This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Ezetimibe (EZE) and its primary circulating metabolite/impurity, Ezetimibe-Glucuronide, in human plasma.[1][2][3]

The critical challenge in Ezetimibe bioanalysis is the Matrix Effect —specifically, ionization suppression caused by phospholipids in plasma when using Electrospray Ionization (ESI) in negative mode. This method utilizes Ezetimibe-d4 (deuterated internal standard) to actively compensate for these effects.[1] Because the d4-isotope co-elutes with the analyte but is mass-resolved, it experiences the exact same ionization environment, rendering the response ratio (Analyte/IS) robust against matrix variability.[1]

Chemical Basis & Target Analytes[1][4][5][6][7][8]

Target Analytes

| Analyte | Description | Molecular Weight | Key Characteristic |

| Ezetimibe (EZE) | Parent Drug | 409.4 g/mol | Weakly acidic (Phenolic pKa ~9.7).[1] Ionizes best in ESI Negative .[1] |

| Ezetimibe-Glucuronide | Major Metabolite | 585.5 g/mol | Highly polar; circulates at higher concentrations than parent.[1] |

| Ezetimibe-d4 | Internal Standard | 413.4 g/mol | Tetradeuterated on the fluorophenyl ring.[1] |

Why Negative Mode?

Ezetimibe contains a phenolic hydroxyl group and a beta-lactam ring.[1] In positive mode (ESI+), adduct formation (

Experimental Protocol

Reagents & Materials

-

Reference Standards: Ezetimibe (>99.5%), Ezetimibe-d4 (>98% isotopic purity).[1]

-

Matrix: K2EDTA Human Plasma (free of hemolysis).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Ezetimibe because it efficiently removes phospholipids that cause ion suppression.[1]

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Ezetimibe-d4 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex 30s.

-

Buffer: Add 100 µL of 0.1M Ammonium Acetate (pH 5.0) to stabilize the lactam ring.

-

Extraction: Add 1.5 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass tube.

-

Drying: Evaporate the organic solvent under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 150 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Mobile Phase A: 5mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

Mass Spectrometry (MS):

-

Source: ESI Negative Mode.

-

Spray Voltage: -2500 V.

-

Gas Temps: 500°C.

MRM Transitions (Quantitation):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time |

|---|

| Ezetimibe | 408.4

*Note: The d4 transition depends on the labeling position. If d4 is on the retained fluorophenyl ring, Q3 is 275. If on the lost fragment, Q3 is 271. Verify with your specific CoA.

Visualizing the Workflow & Logic

Extraction & Analysis Workflow

This diagram illustrates the critical path from sample to data, highlighting the LLE cleanup step.

Caption: Figure 1. Liquid-Liquid Extraction (LLE) workflow optimized for phospholipid removal and Ezetimibe recovery.[1]

The d4-IS Compensation Mechanism

Why use d4? This diagram explains how the Internal Standard cancels out matrix effects.

Caption: Figure 2. Mechanism of Internal Standard correction. Since d4-EZE co-elutes, matrix suppression affects both signals identically, preserving the quantitative ratio.[1]

Validation Strategy (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[5][6]

Linearity & Sensitivity

-

Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.[1]

-

Weighting:

linear regression. -

Acceptance:

; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Assessment (Crucial Step)

You must prove the d4 isotope works. Calculate the IS-Normalized Matrix Factor :

-

Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15% .[1]

Stability Indicating Capability

If quantifying "impurities" (degradants), stress the sample (acid/base/heat) to ensure the method separates the Open-Ring Degradant (Hydrolysis of lactam) from the parent.[1] The parent transition (408->271) should not detect the open-ring form (MW 427).[1]

Troubleshooting & Pitfalls

-

Isobaric Interferences: Ezetimibe-Glucuronide can undergo "in-source fragmentation" back to the parent Ezetimibe.[1]

-

Solution: Chromatographically separate the Glucuronide (usually elutes earlier, ~1.5 min) from the Parent (~2.6 min). If they co-elute, the Glucuronide will falsely elevate the Parent signal.

-

-

Peak Tailing: Ezetimibe is a secondary amine/phenol.[1] Use Ammonium Acetate to control pH.[1] If tailing persists, increase buffer concentration to 10mM.

-

Carryover: Ezetimibe is sticky.[1] Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

-

US Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

S. Guntupalli et al. (2014).[1][8] Identification, Isolation and Characterization of Process Related Impurities in Ezetimibe. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Ovid/Elsevier. (2005).[1] Liquid chromatography–negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma. Retrieved from [Link]

-

PubChem. (2025).[1] Ezetimibe-d4 Compound Summary. Retrieved from [Link][1]

Sources

- 1. Ezetimibe-d4 | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust Bioanalytical Assay for the Simultaneous Quantification of Ezetimibe and its Glucuronide Metabolites in Human Serum using LC-MS/MS

Abstract & Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2] Following oral administration, ezetimibe is rapidly and extensively metabolized in the small intestine and liver to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2][3] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, contributing to their extended half-life of approximately 22 hours.[1][2] Given that ezetimibe-glucuronide constitutes 80-90% of the total drug-related compounds in plasma and is pharmacologically active, the simultaneous and accurate quantification of both the parent drug and its major metabolite is imperative for comprehensive pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3]

This application note presents a detailed, validated, and highly sensitive bioanalytical method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide in human serum. The described methodology employs a streamlined sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[4] The protocol herein is designed to be a self-validating system, grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and drug development research.[4][5][6]

Scientific Rationale & Methodological Causality

The physicochemical properties of ezetimibe and its glucuronide metabolite present a unique bioanalytical challenge. Ezetimibe is relatively non-polar, while ezetimibe-glucuronide is significantly more polar and water-soluble.[7][8] This disparity necessitates a sample preparation strategy capable of efficiently extracting both analytes. While traditional liquid-liquid extraction (LLE) is effective for non-polar compounds and solid-phase extraction (SPE) offers cleaner extracts, a salting-out assisted liquid-liquid extraction (SALLE) with a water-miscible solvent like acetonitrile provides a robust and high-recovery method for both the parent drug and its polar metabolite.[7][8]

For detection, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the technology of choice. This technique provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte, thereby minimizing interference from endogenous matrix components.[9] The method described utilizes a polarity-switching electrospray ionization (ESI) source to accommodate the different ionization efficiencies of the analytes; ezetimibe-glucuronide ionizes optimally in negative mode, while ezetimibe can be detected with high sensitivity in negative mode as well.[7]

Ezetimibe Metabolism and Bioanalytical Workflow

The primary metabolic pathway for ezetimibe is glucuronidation, a phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) in the intestine and liver.[1][10] This process attaches a glucuronic acid moiety to the phenolic hydroxyl group of ezetimibe, significantly increasing its water solubility and facilitating its circulation and eventual excretion.

Diagram 1: Ezetimibe Metabolism

Caption: Glucuronidation of Ezetimibe to its active metabolite.

Diagram 2: Bioanalytical Workflow Overview

Caption: From sample to result: the bioanalytical workflow.

Materials and Methods

Reagents and Materials

-

Reference Standards: Ezetimibe (≥98% purity), Ezetimibe-d4 (internal standard, ≥98% purity), and Ezetimibe-Glucuronide (≥95% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Magnesium sulfate (anhydrous).

-

Biological Matrix: Drug-free human serum, screened and confirmed to be free of interferences.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Agilent Extend C18, 2.1 x 50 mm, 3.5 µm) is recommended.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ezetimibe, ezetimibe-glucuronide, and ezetimibe-d4 (IS) in methanol to achieve a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions using a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ezetimibe-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Detailed Experimental Protocol

Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of drug-free human serum with 5 µL of the appropriate working solutions to prepare calibration standards.

-

Similarly, prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Extraction Protocol (SALLE)

-

To 100 µL of serum sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Ezetimibe-d4) and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube containing approximately 100 mg of anhydrous magnesium sulfate.

-

Vortex for 30 seconds to induce phase separation and remove residual water.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 acetonitrile/water with 0.08% formic acid) and vortex.

-

Transfer to an autosampler vial for LC-MS/MS analysis.